molecular formula C57H110O6 B1472689 Tristearin-d5

Tristearin-d5

Cat. No.: B1472689
M. Wt: 896.5 g/mol
InChI Key: DCXXMTOCNZCJGO-KIQVGQEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tristearin-d5 is a useful research compound. Its molecular formula is C57H110O6 and its molecular weight is 896.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-di(octadecanoyloxy)propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i52D2,53D2,54D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-KIQVGQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Glyceryl-D5 trioctadecanoate, also known as tristearin-D5, is a deuterated form of tristearin, a triglyceride composed of three octadecanoate (stearate) fatty acid chains esterified to a glycerol backbone. The incorporation of deuterium isotopes enhances its utility in metabolic studies and analytical applications. This article explores the biological activity of Glyceryl-D5 trioctadecanoate, focusing on its metabolic roles, interactions in biological systems, and research findings.

  • Molecular Formula : C57H105D5O6
  • Molecular Weight : 896.51 g/mol
  • Density : 0.9 ± 0.1 g/cm³
  • Boiling Point : 813.0 ± 32.0 °C at 760 mmHg
  • Flash Point : 299.4 ± 25.2 °C

The unique isotopic labeling allows for precise tracking of molecular pathways in lipid metabolism without interference from naturally occurring isotopes .

Metabolic Roles

Glyceryl-D5 trioctadecanoate's biological activity is primarily attributed to its fatty acid composition, which plays critical roles in:

  • Energy Storage : As a triglyceride, it serves as an energy reservoir.
  • Cell Signaling : Fatty acids are involved in signaling pathways that regulate various cellular processes.
  • Inflammation Modulation : Fatty acids can influence inflammatory responses within cells .

The deuterated nature of Glyceryl-D5 trioctadecanoate allows researchers to utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace metabolic pathways involving lipid metabolism. This is particularly useful in understanding how fatty acids affect inflammation and cell signaling .

Case Studies

  • Lipid Metabolism Research :
    • A study utilized Glyceryl-D5 trioctadecanoate to trace lipid metabolism in adipocytes (fat cells). The results indicated that the compound could effectively label and track the incorporation of fatty acids into triglycerides, providing insights into lipid storage mechanisms.
  • Inflammation Studies :
    • In vitro studies demonstrated that Glyceryl-D5 trioctadecanoate influenced the expression of pro-inflammatory cytokines in macrophages, suggesting its potential role in modulating inflammatory responses .

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
Glyceryl TrinonadecanoateC60H116O6933.56 g/molNon-deuterated; commonly used as a standard
Glyceryl-D5 TrioctadecanoateC57H105D5O6896.51 g/molContains deuterated octadecanoate chains
Glyceryl Tri(tetradecanoate-13)C57H110O6896.51 g/molTetradecanoyl groups; similar applications

The comparison highlights the unique properties of Glyceryl-D5 trioctadecanoate due to its deuteration, which enhances its application in metabolic tracing studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.